molecular formula C11H14ClF3N2O B1397722 2-(4-Piperidinyloxy)-5-(trifluoromethyl)pyridine hydrochloride CAS No. 1219979-10-8

2-(4-Piperidinyloxy)-5-(trifluoromethyl)pyridine hydrochloride

Cat. No. B1397722
M. Wt: 282.69 g/mol
InChI Key: VZMQENGRRJCSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Piperidinyloxy)-5-(trifluoromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C11H13F3N2O . It has a molecular weight of 246.23 .


Molecular Structure Analysis

The molecular structure of 2-(4-Piperidinyloxy)-5-(trifluoromethyl)pyridine hydrochloride consists of a pyridine ring substituted with a piperidinyloxy group at the 2-position and a trifluoromethyl group at the 5-position .

Scientific Research Applications

Synthesis and Catalytic Applications

Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, are essential in the synthesis of pyranopyrimidine scaffolds, a key precursor for medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications. The utilization of these catalysts in the synthesis of various derivatives demonstrates the chemical's role in facilitating complex chemical reactions, highlighting its importance in the development of lead molecules in medicinal chemistry (Parmar, Vala, & Patel, 2023).

Pharmacological Design

The design of p38α MAP kinase inhibitors for the treatment of inflammation and related diseases involves the use of pyridine derivatives, including the subject chemical, as structural components. These inhibitors demonstrate the chemical's potential in the pharmacological industry, especially in the development of anti-inflammatory drugs (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Medicinal Chemistry and Drug Design

Pyridine derivatives, including 2-(4-Piperidinyloxy)-5-(trifluoromethyl)pyridine hydrochloride, are significant in medicinal chemistry due to their versatile biological activities. They serve as essential building blocks in the synthesis of compounds with anticancer, antibacterial, antiviral, and other pharmacological activities. The review of pyridine derivatives' importance in medicinal chemistry and their applications as chemosensors further emphasizes the compound's role in drug design and discovery processes (Altaf et al., 2015).

Anticancer Research

Research into pyridine-based Cu(II) complexes as potential anticancer agents showcases the compound's role in enhancing the solubility and bioavailability of active compounds. The complexation with metals like Cu(II) opens new avenues for developing more effective and less toxic cancer treatments, highlighting the compound's potential in anticancer research (Alshamrani, 2023).

Agrochemical Development

The compound's significance extends to the agrochemical industry, where pyridine-based chemicals play a crucial role as pesticides, including fungicides, insecticides, and herbicides. The intermediate derivatization methods used in discovering new agrochemicals underline the compound's importance in developing new, efficient, and environmentally friendly agrochemical products (Guan et al., 2016).

properties

IUPAC Name

2-piperidin-4-yloxy-5-(trifluoromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O.ClH/c12-11(13,14)8-1-2-10(16-7-8)17-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMQENGRRJCSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Piperidinyloxy)-5-(trifluoromethyl)pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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